molecular formula C13H7F3N2O B8811727 2-(Pyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole

2-(Pyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B8811727
M. Wt: 264.20 g/mol
InChI Key: MWFIVXNKEKKIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole is a useful research compound. Its molecular formula is C13H7F3N2O and its molecular weight is 264.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H7F3N2O

Molecular Weight

264.20 g/mol

IUPAC Name

2-pyridin-4-yl-5-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)9-1-2-11-10(7-9)18-12(19-11)8-3-5-17-6-4-8/h1-7H

InChI Key

MWFIVXNKEKKIHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1.69 g of N-(2-hydroxy-5-trifluoromethylphenyl)isonicotinamide, 25 ml of tetrahydrofuran and 2.36 g of triphenylphosphine, 3.91g of 40% toluene solution of diethyl azodicarboxylate was added dropwise at room temperature. After 1.3 hours, 0.6 g of triphenylphosphine and 1.0 g of 40% toluene solution of diethyl azodicarboxylate were added and stirred for further 40 minutes. Water was poured into the mixture, followed by extraction with ethyl acetate twice. The combined organic layers were washed with water and a saturated sodium chloride solution, dried over sodium sulfate, and then concentrated under reduced pressure. The residue was washed with diethyl ether, and 10 ml of methanol and 10 ml of 1 M aqueous solution of sodium hydroxide were added and stirred for two hours at room temperature. After concentrated hydrochloric acid was added to the reaction mixture while ice-cooling so as to make it acidic, the reaction mixture was washed with ethyl acetate. To the aqueous layer, 1 M aqueous solution of sodium hydroxide was added so as to make the solution alkaline, followed by extraction with ethyl acetate twice. The combined organic layers were washed with water and a saturated sodium chloride solution, and dried over magnesium sulfate and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 0.44 g of 2-(pyridin-4-yl)-5-(trifluoromethyl)benzoxazole (hereinafter, referred to as “active compound 13”).
Name
N-(2-hydroxy-5-trifluoromethylphenyl)isonicotinamide
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.91 g
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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